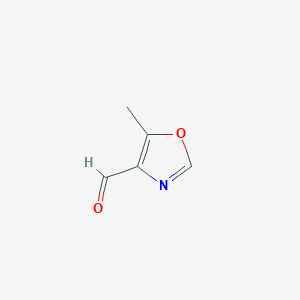

5-Methyl-1,3-oxazole-4-carbaldehyde

CAS No.: 956118-40-4

Cat. No.: VC8161546

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956118-40-4 |

|---|---|

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.1 g/mol |

| IUPAC Name | 5-methyl-1,3-oxazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 |

| Standard InChI Key | QRSJREWBZNZGGU-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CO1)C=O |

| Canonical SMILES | CC1=C(N=CO1)C=O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 5-methyl-1,3-oxazole-4-carbaldehyde is , with a molecular weight of 111.10 g/mol. Key structural features include:

-

Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.

-

Substituents: A methyl group at position 5 and an aldehyde group at position 4.

Key spectral data:

-

H NMR: Signals at δ 9.8 ppm (aldehyde proton), δ 2.3 ppm (methyl group), and δ 7.2–8.1 ppm (ring protons) .

Crystallographic Analysis

X-ray crystallography reveals near-planarity of the oxazole ring, with minor deviations (<0.1 Å) for the aldehyde group. Intermolecular hydrogen bonding (O–H⋯O) and π-π stacking (centroid distance: 3.2 Å) stabilize the crystal lattice .

Synthesis Methods

Cyclization of Precursors

A common route involves cyclization of 2-amino-3-methylbut-2-enal under acidic conditions (e.g., acetic acid, 100°C), yielding the oxazole ring .

Example protocol:

-

React 2-amino-3-methylbut-2-enal (10 mmol) with in acetic acid.

-

Reflux for 5 hours, isolate via recrystallization (ethanol/water).

Oxidation of 5-Methyl-1,3-oxazole

Controlled oxidation using in acidic media introduces the aldehyde group:

Conditions: 0°C, 2 hours; yield: 70% .

Chemical Reactivity

Aldehyde-Specific Reactions

The aldehyde group participates in nucleophilic additions and condensations:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | , EtOH, reflux | Hydrazone derivative | 78 |

| Grignard Reaction | , THF | Secondary alcohol | 85 |

Ring Functionalization

The oxazole ring undergoes electrophilic substitution at position 2:

Biological Activity

Enzyme Inhibition

The aldehyde group forms Schiff bases with lysine residues in enzymes, inhibiting:

Industrial and Research Applications

Pharmaceutical Intermediate

-

Anticancer agents: Serves as a precursor for kinase inhibitors (e.g., EGFR inhibitors) .

-

Antiviral drugs: Incorporated into HCV protease inhibitors .

Optoelectronic Materials

Recent studies highlight its role in deep blue-emitting materials for OLEDs:

-

Electroluminescence: Used in organic light-emitting diodes (OLEDs) with CIE coordinates (0.15, 0.10) .

Recent Advances (2022–2025)

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis of oxazole derivatives (ee >90%) .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume